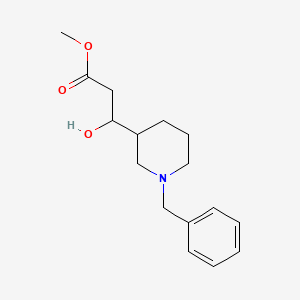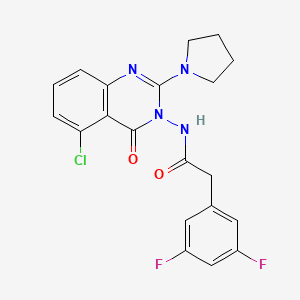
N-(3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide is a complex organic compound that features both indole and indazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide typically involves multi-step organic reactions. One common method includes the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is rapid, operationally straightforward, and generally high-yielding . The process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials, which are readily available and cost-effective.
Industrial Production Methods
Industrial production of such compounds often leverages high-throughput synthesis techniques to maximize yield and efficiency. Techniques such as microwave-assisted synthesis can significantly reduce reaction times, making the process more suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Applications De Recherche Scientifique
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and composites.
Mécanisme D'action
The mechanism of action of N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide involves its interaction with specific molecular targets. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . This compound may exert its effects by modulating enzyme activity, inhibiting specific proteins, or altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Tryptophan: An essential amino acid that contains an indole ring.
Uniqueness
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide stands out due to its unique combination of indole and indazole structures, which may confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its significance.
Propriétés
Formule moléculaire |
C23H18N4O2 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]benzamide |
InChI |
InChI=1S/C23H18N4O2/c1-29-17-9-7-15-11-21(25-20(15)13-17)22-18-12-16(8-10-19(18)26-27-22)24-23(28)14-5-3-2-4-6-14/h2-13,25H,1H3,(H,24,28)(H,26,27) |
Clé InChI |
XFOTZIAWBBSVQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


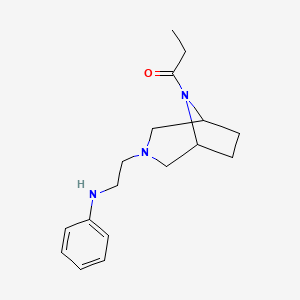
![2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)
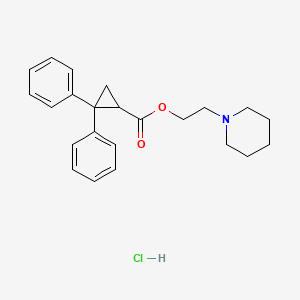

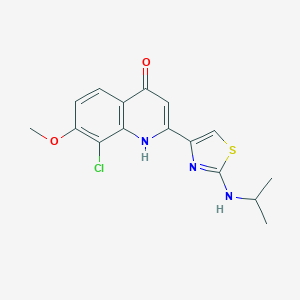
![1H-pyrazolo[1,5-a]benzimidazol-2-amine](/img/structure/B13959837.png)
![7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13959844.png)
![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)
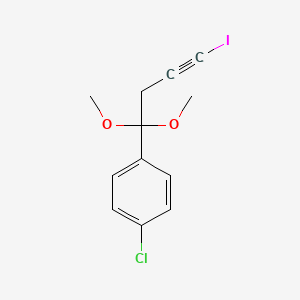
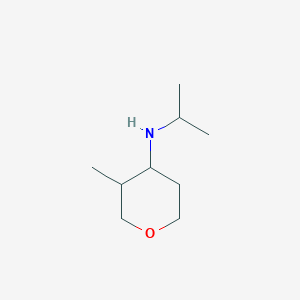
![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)
